molecular formula C7H13ClO2 B133828 1-Chloro-2-methylpropyl propionate CAS No. 58304-65-7

1-Chloro-2-methylpropyl propionate

Cat. No. B133828
Key on ui cas rn: 58304-65-7
M. Wt: 164.63 g/mol
InChI Key: IMIXSAYOLYBZBI-UHFFFAOYSA-N
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Patent
US04873356

Procedure details

To a vigorously stirred, ice-cooled solution of propionyl chloride (1407 g, 14.8 moles) in 3A sieve-dried chloroform (3000 ml) was added zinc chloride (7.4 g) followed by the dropwise addition (exotherm) of isobutyraldehyde (1132 g, 14.8 moles) at such a rate that the temperature was maintained at 25° C. (three hours).
Quantity
1407 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1132 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3].[CH:6](=[O:10])[CH:7](C)[CH3:8].[CH:11](Cl)(Cl)Cl>[Cl-].[Zn+2].[Cl-]>[C:6]([O:4][CH:1]([Cl:5])[CH:2]([CH3:11])[CH3:3])(=[O:10])[CH2:7][CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
1407 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
3000 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1132 g
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
7.4 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
To a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)OC(C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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